molecular formula C10H7ClFNO B12859160 1-Chloro-3-fluoro-7-methoxyisoquinoline

1-Chloro-3-fluoro-7-methoxyisoquinoline

Cat. No.: B12859160
M. Wt: 211.62 g/mol
InChI Key: RURJCIATRJGJBF-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-7-methoxyisoquinoline is a chemical compound with the following properties:

    IUPAC Name: 3-chloro-6-fluoro-7-methoxyisoquinoline

    Molecular Formula: CHClFNO

    Molecular Weight: 211.62 g/mol

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-Chloro-3-fluoro-7-methoxyisoquinoline. One common method involves the reaction of 3-chloro-6-fluoroisoquinoline with methanol in the presence of a suitable base. The reaction proceeds via nucleophilic substitution at the chlorine atom.

Reaction Conditions:
  • Reactants: 3-chloro-6-fluoroisoquinoline, methanol
  • Base: Typically an alkali metal hydroxide (e.g., sodium hydroxide)
  • Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMF)
  • Temperature: Room temperature or slightly elevated
  • Reaction time: Several hours

Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

1-Chloro-3-fluoro-7-methoxyisoquinoline can participate in various chemical reactions:

    Substitution Reactions: It undergoes nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include alkoxides or amines.

    Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced.

    Major Products: The primary product of its reactions is typically the corresponding substituted isoquinoline derivative.

Scientific Research Applications

1-Chloro-3-fluoro-7-methoxyisoquinoline finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Biological Studies: It may serve as a fluorescent probe or ligand for biological targets.

    Industry: Its derivatives could be useful in materials science or agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 1-Chloro-3-fluoro-7-methoxyisoquinoline is unique in its combination of substituents, similar compounds include other halogenated isoquinolines or related heterocycles.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

1-chloro-3-fluoro-7-methoxyisoquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-7-3-2-6-4-9(12)13-10(11)8(6)5-7/h2-5H,1H3

InChI Key

RURJCIATRJGJBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C(C=C2C=C1)F)Cl

Origin of Product

United States

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